Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
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Overview
Description
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an imidazo[1,2-a]pyrazine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazine derivatives with benzylamine and other reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine derivatives: These compounds share the imidazo[1,2-a]pyrazine core structure and exhibit similar biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups often show unique chemical and biological properties.
Uniqueness
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and aminomethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C19H26N4O2
- Molecular Weight : 342.44 g/mol
- CAS Number : 2059944-24-8
The compound features an imidazo[1,2-a]pyrazine core structure with various functional groups that contribute to its biological activity. The presence of the aminomethyl group is particularly significant in enhancing its pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Properties : Many imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain Mannich bases derived from imidazo compounds possess significant antiproliferative activity with GI50 values comparable to standard anticancer drugs .
- Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Research on related Mannich bases has highlighted their effectiveness against different pathogens, indicating a promising avenue for further investigation into the antimicrobial efficacy of this compound .
- Enzyme Inhibition : Some derivatives have been explored for their ability to inhibit key enzymes such as carbonic anhydrases and cholinesterases. These activities are crucial in the development of therapeutic agents for conditions like glaucoma and Alzheimer's disease .
Case Studies
-
Anticancer Activity :
A study synthesized a series of Mannich bases based on imidazo[1,2-a]pyrazine and evaluated their effects on human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition with GI50 values ranging from 0.01 to 79.4 µM. Notably, compounds with structural similarities to this compound showed promising results against multiple cancer types . -
Antimicrobial Studies :
Research into Mannich bases revealed their potential as antimicrobial agents. Compounds were tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. This suggests that this compound may also possess similar properties due to its structural characteristics.
Comparative Analysis of Biological Activities
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Imidazo[1,2-a]pyrimidine derivatives | Significant growth inhibition in cancer cell lines |
Antimicrobial | Mannich bases from imidazo compounds | Effective against various bacterial and fungal strains |
Enzyme Inhibition | Benzimidazole derivatives | Inhibition of carbonic anhydrases and cholinesterases |
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl 3-(aminomethyl)-2-(2-methylpropyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C19H26N4O2/c1-14(2)10-16-17(11-20)23-9-8-22(12-18(23)21-16)19(24)25-13-15-6-4-3-5-7-15/h3-7,14H,8-13,20H2,1-2H3 |
InChI Key |
BBTMTCBXGWYCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN |
Origin of Product |
United States |
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